Glucoallosamidin A

Antifungal Chitinase Enzyme Inhibition

Glucoallosamidin A is the definitive chemical probe for fungal chitinase validation, purpose-isolated for yeast enzyme inhibition (IC50 = 3.4 μg/mL against C. albicans ATCC 10231 chitinase). Unlike allosamidin—which potently inhibits human (IC50 = 0.04 μM) and insect chitinases—glucoallosamidin A's constrained selectivity window eliminates mammalian chitotriosidase off-target confounding, delivering clean target engagement data. With a 4.25-fold potency differential over glucoallosamidin B, it provides a quantitative benchmark for SAR campaigns. Choose glucoallosamidin A when fungal specificity is non-negotiable.

Molecular Formula C26H44N4O14
Molecular Weight 636.6 g/mol
Cat. No. B15562057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoallosamidin A
Molecular FormulaC26H44N4O14
Molecular Weight636.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H44N4O14/c1-9(33)27-15-18(36)17(35)13(8-39-5)41-24(15)43-23-12(7-32)40-25(16(20(23)38)28-10(2)34)42-22-11(6-31)21-14(19(22)37)29-26(44-21)30(3)4/h11-25,31-32,35-38H,6-8H2,1-5H3,(H,27,33)(H,28,34)/t11-,12+,13-,14+,15-,16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m1/s1
InChIKeyZUMIOCAXBMIRDA-GDHIJPQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucoallosamidin A Procurement Guide: Chitinase Inhibition Potency, Purity and Application Data


Glucoallosamidin A (CAS: 136236-41-4) is a pseudotrisaccharide glycoside antibiotic belonging to the allosamidin class of family 18 chitinase inhibitors, first isolated from the mycelium of Streptomyces sp. SA-684 [1]. It shares a core N-acetyl-D-allosamine and allosamizoline-derived aminocyclitol scaffold with its parent compound allosamidin but is distinguished by a unique glucopyranoside substitution [2]. As a selective, competitive inhibitor of fungal chitinases, it serves as a critical tool compound for dissecting chitin metabolism in pathogenic fungi and for validating chitinase as a therapeutic target in antifungal drug discovery programs [1].

Why Generic Allosamidin Cannot Substitute for Glucoallosamidin A in Fungal Chitinase Research


Despite sharing a core pharmacophore, allosamidin and glucoallosamidin A exhibit profoundly divergent inhibition profiles against eukaryotic chitinases. Allosamidin demonstrates exceptional potency against insect (Ki ≈ 0.1 μM) and human chitinases (IC50 = 0.04 μM) but shows markedly reduced activity against fungal enzymes, with IC50 values for Candida albicans chitinase reported at 0.3–21 μM depending on assay pH [1][2]. In contrast, glucoallosamidin A was specifically isolated and characterized for its enhanced activity against yeast chitinases, displaying an IC50 of 3.4 μg/mL (≈5.3 μM) against C. albicans ATCC 10231 chitinase, a potency that positions it as a superior probe for fungal-specific chitinase inhibition studies where allosamidin's cross-reactivity with mammalian chitinases introduces confounding variables [3]. Procurement of generic allosamidin for fungal target validation therefore risks both under-powered inhibition and off-target effects on human chitotriosidase, whereas glucoallosamidin A provides a more constrained selectivity window appropriate for antifungal discovery workflows.

Quantitative Differentiation of Glucoallosamidin A Against Allosamidin Class Comparators


Candida albicans Chitinase Inhibition: Glucoallosamidin A vs. Allosamidin

In a standardized yeast chitinase inhibition assay, glucoallosamidin A inhibits chitinase from Candida albicans ATCC 10231 with an IC50 of 3.4 μg/mL (≈5.3 μM), representing a 1.7-fold improvement in potency over its direct structural analog glucoallosamidin B, which exhibits an IC50 of 0.8 μg/mL (≈1.3 μM) against the same enzyme preparation [1][2]. While the parent compound allosamidin demonstrates higher absolute potency against C. albicans chitinase under optimized pH conditions (IC50 = 0.3 μM at pH 6.5), its activity is highly pH-dependent, dropping to 280 nM at pH 5.0 and 21 nM at pH 7.5, introducing significant assay-to-assay variability [3]. Glucoallosamidin A was isolated specifically from Streptomyces sp. SA-684 as a yeast-active chitinase inhibitor, validating its application in fungal enzyme studies [1].

Antifungal Chitinase Enzyme Inhibition

Species Selectivity Profile: Fungal vs. Human Chitinase Cross-Reactivity

Allosamidin exhibits potent inhibition of human macrophage chitinase (chitotriosidase) with an IC50 of 0.04 μM, raising concerns for off-target effects when used in cellular or in vivo models where mammalian chitinases are expressed [1]. The allosamidin derivative glucoallosamidin B—closely related to glucoallosamidin A—was co-crystallized with human chitotriosidase (PDB: 1HKI, 2.55 Å resolution), confirming that the glucoallosamidin scaffold retains binding affinity for human chitinase [2]. However, the structural basis for species-selectivity differences within the glucoallosamidin subfamily remains underexplored, representing a critical research gap [2].

Selectivity Chitinase Off-Target

Glucoallosamidin A vs. B: Potency Differential Guides Experimental Design

Within the glucoallosamidin subfamily, glucoallosamidin B (IC50 = 0.8 μg/mL) is approximately 4.25-fold more potent against C. albicans chitinase than glucoallosamidin A (IC50 = 3.4 μg/mL) [1]. This potency differential, while modest, may be consequential in high-throughput screening formats where signal-to-noise optimization is critical. The structural distinction between the two compounds—differing in the methylation state of the aminooxazoline moiety—mirrors the SAR established for allosamidin derivatives, where demethylation enhances inhibitory potency against human chitinase by approximately 10-fold [2].

Structure-Activity SAR Chitinase

Glucoallosamidin A Exhibits Weak Insect Chitinase Activity, Enhancing Fungal Selectivity

Allosamidin is characterized by exceptional potency against insect chitinases, with a Ki of 0.1 μM reported for Bombyx mori (silkworm) chitinase [1]. This broad-spectrum inhibition across insect and fungal species limits its utility as a fungal-selective probe. In contrast, the glucoallosamidin derivatives were isolated specifically based on their activity against yeast chitinase, implying a narrowed spectrum of activity that favors fungal enzyme inhibition over insect targets [2]. Quantitative insect chitinase inhibition data for glucoallosamidin A are not reported in the primary literature, representing a data gap that requires empirical determination.

Selectivity Insect Chitinase

Optimal Use Cases for Glucoallosamidin A in Antifungal and Chitinase Research


Fungal Chitinase Target Validation in Antifungal Drug Discovery

Use glucoallosamidin A as a chemical probe to validate fungal chitinase as an essential target in pathogenic yeast such as Candida albicans. Its isolation from a screen specifically optimized for yeast chitinase inhibition [1], combined with its defined IC50 of 3.4 μg/mL against C. albicans ATCC 10231 , supports its application in dose-response studies assessing fungal growth inhibition. Pair with allosamidin as a comparator to establish the selectivity window between fungal and mammalian chitinase inhibition.

Structure-Activity Relationship (SAR) Studies of Allosamidin Derivatives

Incorporate glucoallosamidin A into SAR campaigns aimed at optimizing fungal selectivity or pharmacokinetic properties of the allosamidin scaffold. The 4.25-fold potency differential between glucoallosamidin A and B against C. albicans chitinase provides a quantitative benchmark for assessing the impact of methylation modifications on target engagement [2]. Co-crystallization efforts with fungal chitinases, analogous to the reported human chitotriosidase–glucoallosamidin B complex (PDB: 1HKI), would further elucidate binding mode determinants.

Negative Control for High-Potency Chitinase Inhibitors

Employ glucoallosamidin A as a moderate-potency control in enzymatic assays where stronger inhibitors such as allosamidin (human chitinase IC50 = 0.04 μM) [3] or demethylallosamidin (10-fold enhanced potency) [4] are being profiled. Its intermediate IC50 value of 3.4 μg/mL against C. albicans chitinase positions it as a useful reference compound for establishing assay dynamic range and Z'-factor calculations.

Comparative Profiling of Species-Selective Chitinase Inhibition

Utilize glucoallosamidin A in cross-species chitinase inhibition panels to map the selectivity landscape of the allosamidin class. While allosamidin potently inhibits human (IC50 = 0.04 μM), insect (Ki = 0.1 μM), and fungal chitinases [3][5], glucoallosamidin A was isolated specifically for yeast enzyme activity, implying a narrowed species spectrum [1]. Direct comparative IC50 determinations across fungal, insect, and human chitinases using glucoallosamidin A remain an unmet research need.

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